molecular formula C20H18N4O2S2 B1676095 Ac-CoA Synthase Inhibitor1

Ac-CoA Synthase Inhibitor1

カタログ番号: B1676095
分子量: 410.5 g/mol
InChIキー: CTPVNWVUAGMHEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (CAS: 508186-14-9) is a quinoxaline-based small molecule inhibitor specifically targeting acetyl-CoA synthetase 2 (ACSS2), an enzyme critical for converting acetate to acetyl-CoA . This compound has garnered attention for its role in modulating lipid metabolism and epigenetic regulation in cancer and parasitic diseases.

特性

IUPAC Name

1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-26-9-8-21-20(25)22-13-6-7-14-15(12-13)24-19(17-5-3-11-28-17)18(23-14)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPVNWVUAGMHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Retrosynthetic Analysis and Key Intermediates

The target molecule features a 6-substituted quinoxaline scaffold with 2,3-dithiophenyl groups and a 3-(2-methoxyethyl)urea side chain. Retrosynthetic disconnection reveals two primary fragments:

  • 2,3-Di(thiophen-2-yl)quinoxalin-6-amine : Serves as the central heterocyclic core.
  • 2-Methoxyethyl isocyanate : Provides the urea-forming component.

The synthesis proceeds through nitration, reduction, and condensation steps, with regioselectivity controlled by reaction conditions.

Synthesis of the Quinoxaline Core

Nitration of 2-Quinoxalinol

The synthesis begins with the nitration of 2-quinoxalinol (11 ) to introduce a nitro group at the 6- or 7-position, depending on acid strength:

  • Weak acid conditions (e.g., HNO₃/AcOH) : Yield 7-nitroquinoxalin-2-ol (12 ) via electrophilic aromatic substitution directed by the 4-position nitrogen.
  • Strong acid conditions (H₂SO₄) : Protonation of the tautomeric quinoxalin-2(1H)-one directs nitration to the 6-position, yielding 6-nitroquinoxalin-2-ol (22 ).
Table 1: Nitration Conditions and Regioselectivity
Starting Material Nitrating Agent Acid Catalyst Product (Position) Yield (%)
2-Quinoxalinol HNO₃ Acetic Acid 7-Nitro (12 ) 51
2-Quinoxalinol HNO₃ H₂SO₄ 6-Nitro (22 ) 48

Reduction to Quinoxaline Amine

The nitro group in 12 or 22 is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or alternative methods:

  • 7-Nitroquinoxalin-2-ol7-Aminoquinoxalin-2-ol (7 ) in 85% yield.
  • 6-Nitroquinoxalin-2-ol6-Aminoquinoxalin-2-ol (10 ) in 82% yield.

Functionalization with Thiophene Moieties

Thiophene groups are introduced via Suzuki-Miyaura cross-coupling:

Bromination of Quinoxaline Amine

The amine intermediate (7 or 10 ) undergoes bromination at the 2- and 3-positions using PBr₃ or NBS, yielding 2,3-dibromoquinoxalin-6-amine.

Suzuki Coupling with Thiophene-2-boronic Acid

Palladium-catalyzed coupling with thiophene-2-boronic acid installs thiophenyl groups:

  • 2,3-Dibromoquinoxalin-6-amine + 2 eq. Thiophene-2-boronic Acid → 2,3-Di(thiophen-2-yl)quinoxalin-6-amine (15 ) in 78% yield.
Table 2: Suzuki Coupling Optimization
Catalyst Ligand Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ - DMF 100 65
PdCl₂(dppf) XPhos Dioxane 90 78

Urea Formation via Isocyanate Condensation

The final step involves reacting 2,3-di(thiophen-2-yl)quinoxalin-6-amine (15 ) with 2-methoxyethyl isocyanate to form the urea linkage:

Reaction Conditions

  • Solvent : Anhydrous THF or DCM.
  • Base : Triethylamine (TEA) or DBU.
  • Temperature : 0°C to room temperature.
  • Yield : 72–85%.

Mechanistic Insights

The amine nucleophile attacks the electrophilic carbon of the isocyanate, followed by deprotonation to form the urea bond. Steric hindrance from the thiophene groups necessitates prolonged reaction times (12–24 h).

Purification and Characterization

Chromatographic Methods

  • Flash Column Chromatography : Silica gel eluted with EtOAc/hexane (3:7) removes unreacted starting materials.
  • HPLC : C18 column with acetonitrile/water gradient achieves >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 3.55 (t, 2H, OCH₂), 3.30 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z 411.0982 [M+H]⁺ (calc. 411.0985).
Table 3: Physicochemical Properties
Property Value Source
Molecular Weight 410.51 g/mol
Solubility (DMSO) ≥100 mg/mL
Melting Point 539.3±50.0°C (predicted)
pKa 12.34±0.43

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

  • Continuous Flow Reactors : Enhance nitration and coupling efficiency.
  • Catalyst Recycling : Pd recovery via filtration reduces costs.
  • Quality Control : In-process analytics (FTIR, UPLC) ensure batch consistency.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

  • Issue : Competing 6- vs. 7-nitro products.
  • Solution : Acid strength modulation directs nitration position.

Thiophene Coupling Efficiency

  • Issue : Steric hindrance reduces Suzuki coupling yields.
  • Solution : Bulky ligands (XPhos) improve catalytic activity.

Applications in Biomedical Research

The compound’s synthesis enables preclinical studies:

  • ACSS2 Inhibition : IC₅₀ = 600 nM in luciferase assays.
  • Antiviral Activity : Suppresses respiratory syncytial virus (RSV) replication.

化学反応の分析

反応の種類: アセチルCoAシンテターゼ2阻害剤は主に置換反応を受けます。この反応では、阻害剤分子の官能基が他の基と置換され、結合親和性と特異性が向上します。 これらの反応には、求核置換反応、求電子置換反応、縮合反応が含まれることがよくあります .

一般的な試薬と条件: アセチルCoAシンテターゼ2阻害剤の合成に使用される一般的な試薬には、アミン、カルボン酸、パラジウムや銅などのさまざまな触媒が含まれます。 反応条件は、通常、酸化を防ぐために、中程度の温度(50〜100°C)と不活性雰囲気を伴います .

主要な製品: これらの反応の主要な生成物は、ACSS2の活性部位に効果的に結合して酢酸のアセチルCoAへの変換を阻害できる小分子阻害剤です。 これらの阻害剤は、高い特異性と効力で特徴付けられます .

4. 科学研究の応用

アセチルCoAシンテターゼ2阻害剤は、幅広い科学研究の応用を持っています。

科学的研究の応用

Cancer Therapy

The compound has been identified as a potent inhibitor of acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a critical role in cellular metabolism and is often overexpressed in cancer cells. By inhibiting ACSS2, this compound can disrupt metabolic pathways that are crucial for tumor growth and survival.

Case Studies

  • Plasmodium falciparum : Research has demonstrated that this compound effectively reduces histone acetylation marks in Plasmodium falciparum, indicating its potential as an antimalarial agent by targeting metabolic pathways essential for the parasite's survival .
  • Glioblastoma Models : In models of glioblastoma, the compound was shown to decrease the viability of cancer cells by inducing metabolic stress and altering epigenetic regulation through histone modification .

Neurological Disorders

Beyond oncology, this compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate metabolic pathways suggests it may influence cognitive functions and memory processes.

Applications in Mental Health

  • Anxiety Disorders : The compound may be beneficial in treating anxiety disorders by modulating neurotransmitter systems involved in stress responses .
  • Memory Consolidation : Preliminary studies suggest that it could help improve memory consolidation processes, making it a candidate for addressing conditions like PTSD and other memory-related disorders .

Metabolic Research

The role of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea extends into metabolic research where it serves as a tool for understanding the implications of acetyl-CoA metabolism in various physiological and pathological contexts.

Research Findings

  • Metabolic Reprogramming : Studies have indicated that inhibiting ACSS2 can lead to significant metabolic reprogramming in cells, affecting not just cancer but also other metabolic diseases .
  • Epigenetic Modifications : The compound's influence on histone modifications underscores its potential as a research tool for studying epigenetic regulation in metabolism and disease states .

作用機序

アセチルCoAシンテターゼ2阻害剤が機能する主要なメカニズムは、酵素の活性部位をブロックして酢酸がアセチルCoAに変換されるのを防ぐことです。この阻害によりアセチルCoAレベルが低下し、さまざまな下流の代謝プロセスが阻害されます。 アセチルCoAシンテターゼ2阻害剤は、ヒストンや転写因子のアセチル化にも影響を与え、遺伝子発現と細胞挙動の変化につながります .

類似の化合物:

独自性: アセチルCoAシンテターゼ2阻害剤は、特定の癌細胞の生存と増殖に不可欠な酢酸代謝経路を特異的に標的にできるという点でユニークです。 他の代謝阻害剤とは異なり、アセチルCoAシンテターゼ2阻害剤は、正常な細胞に影響を与えることなく、癌細胞の代謝適応を特異的に阻害できるため、癌治療の有望な候補です .

類似化合物との比較

Research Findings and Clinical Implications

Preclinical Data

  • Hepatocellular Carcinoma: ACSS2 inhibition decreased ¹³C-acetate incorporation into fatty acids by 60% in HepG2 cells .
  • Bladder Cancer: Treatment reduced total lipid levels in cancer cells (T24, TCCSUP) by 40–50%, sparing normal bladder cells (TRT-HU1) .
  • Trypanosoma Studies: IC₅₀ for T. brucei was 10 µM, compared to >100 µM for T. congolense, underscoring metabolic differences .

生物活性

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea, commonly referred to as ACSS2 inhibitor, is a compound with significant biological activity, particularly as an inhibitor of acetyl-CoA synthetase 2 (ACSS2). This enzyme plays a crucial role in cellular metabolism, influencing processes such as fatty acid synthesis and energy production. The compound has shown promise in various studies for its potential therapeutic applications, particularly in cancer treatment.

  • IUPAC Name : 1-(2,3-dithiophen-2-ylquinoxalin-6-yl)-3-(2-methoxyethyl)urea
  • CAS Number : 508186-14-9
  • Molecular Formula : C20H18N4O2S2
  • Molecular Weight : 410.51 g/mol

The primary mechanism of action for this compound is its inhibition of ACSS2. It has been demonstrated to be a potent and reversible inhibitor with an IC50 value around 600 nM. By inhibiting ACSS2, the compound effectively reduces the conversion of acetate to acetyl-CoA, which is vital for various metabolic pathways including lipid biosynthesis and histone acetylation .

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds possess good bacterial activity while demonstrating weaker antifungal properties . While specific data on the antimicrobial efficacy of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea is limited, its structural similarities to other active quinoxaline derivatives suggest potential in this area.

Cancer Therapeutics

1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea has been investigated for its role in cancer therapy. The inhibition of ACSS2 has been linked to improved prognosis in liver cancer models. For instance, studies involving HepG2 cells demonstrated that treatment with this compound led to significant alterations in metabolic pathways associated with cancer progression .

Case Studies and Research Findings

A notable study utilized this compound to evaluate its effects on HepG2 and Hep3B cell lines. The results indicated that the compound effectively blocked the uptake of carbon from acetate into lipids and reduced histone acetylation levels. This suggests a mechanism by which the compound may inhibit cancer cell proliferation by disrupting metabolic pathways essential for growth and survival .

StudyFindings
HepG2 Cell StudyReduced lipid uptake from acetate; decreased histone acetylation (IC50 = 5.5 µM)
Bacterial ActivityDemonstrated good bacterial activity; weak antifungal potency
Cancer Cell MetabolismAltered fatty acid metabolism; improved prognosis in liver cancer models

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea?

The synthesis typically involves coupling a quinoxaline precursor with a substituted urea moiety. A general procedure includes:

  • Reacting 2,3-di(thiophen-2-yl)quinoxaline-6-amine (or a nitro precursor reduced to the amine) with 2-methoxyethyl isocyanate in anhydrous dichloromethane under nitrogen.
  • Monitoring reaction progress via TLC, followed by purification via flash chromatography or recrystallization .
  • Key variables: Solvent choice (e.g., dichloromethane vs. 1,4-dioxane), reaction time (12–48 hours), and stoichiometric excess of isocyanate (1.2–1.3 eq.) to ensure complete urea formation .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example:

  • The related compound 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline was resolved via single-crystal X-ray diffraction (CCDC 1983315), revealing dihedral angles between thiophene and quinoxaline rings (~5–10°) critical for π-conjugation .
  • Complementary techniques: 1^1H/13^13C NMR to verify substituent integration, and HRMS for molecular weight confirmation .

Basic: What initial biological screening approaches are recommended for this compound?

Prioritize assays aligned with quinoxaline-urea derivatives’ known bioactivity (e.g., kinase inhibition or pro-survival protein modulation):

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
  • Target engagement : Employ fluorescence polarization assays to test binding affinity for Bcl-2/Bcl-xL proteins, referencing SAR studies on similar urea-quinoxaline hybrids .
  • Control experiments: Compare with unsubstituted quinoxaline derivatives to isolate the 2-methoxyethylurea moiety’s contribution .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., 2-ethoxyethyl) to enhance hydrophobic interactions with protein pockets.
  • Heterocycle substitution : Test thiophene vs. furan or pyrrole analogs to modulate electronic effects and π-stacking .
  • Docking studies : Use AutoDock Vina to predict binding poses with Bcl-2, followed by free-energy perturbation (FEP) calculations to rank substituent efficacy .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological steps:

Validate computational models : Re-parameterize force fields using experimental crystallographic data (e.g., CCDC 1983315) to improve docking accuracy .

Re-examine experimental conditions : Test solubility limitations (e.g., DMSO concentration) or aggregation effects via dynamic light scattering (DLS) .

Re-run assays with controls : Include known inhibitors (e.g., ABT-263) to benchmark activity and rule out assay artifacts .

Advanced: What factorial design principles apply to optimizing reaction yields for this compound?

A two-level factorial design can isolate critical variables:

  • Factors : Temperature (25°C vs. 40°C), solvent (dichloromethane vs. THF), and catalyst (triethylamine vs. DBU).
  • Response variables : Yield (%) and purity (HPLC area %).
  • Analysis : Use ANOVA to identify interactions (e.g., solvent-catalyst synergy) and optimize conditions .

Advanced: How can researchers integrate this compound into membrane separation or fuel engineering studies?

  • Membrane technologies : Test its incorporation into polymer matrices (e.g., polyimide) for gas separation membranes, leveraging quinoxaline’s rigidity and urea’s H-bonding capacity .
  • Fuel additives : Evaluate thermal stability via TGA and combustion efficiency in non-automotive systems (e.g., calorimetry bomb assays) .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

  • DFT calculations : Compute reaction pathways for urea formation (e.g., nucleophilic attack of amine on isocyanate) using Gaussian09 at the B3LYP/6-31G* level .
  • Kinetic isotope effects : Compare kH/kDk_H/k_D for amine-isocyanate reactions to identify rate-limiting steps .

Advanced: How can spectral data inconsistencies (e.g., NMR splitting patterns) be systematically addressed?

  • Variable-temperature NMR : Probe dynamic effects (e.g., rotational barriers in the urea moiety) by acquiring spectra at 25°C and 60°C .
  • COSY/NOESY : Assign coupling patterns and confirm spatial proximity of thiophene protons to the quinoxaline core .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

  • LC-MS stability studies : Incubate the compound in PBS or cell culture media (37°C, 5% CO2_2) for 24–72 hours, monitoring degradation via LC-MS .
  • Microsomal stability : Use liver microsomes to assess metabolic liability, identifying vulnerable sites (e.g., methoxyethyl cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-CoA Synthase Inhibitor1
Reactant of Route 2
Reactant of Route 2
Ac-CoA Synthase Inhibitor1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。